molecular formula C17H14N4O3S B12007120 4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid

4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid

Cat. No.: B12007120
M. Wt: 354.4 g/mol
InChI Key: VITSTBJSRAANKA-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((E)-{[3-Mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid is a rare chemical compound offered for early discovery research as part of a collection of unique chemicals. As a derivative of 1,2,4-triazole-3-thione, this compound is of significant interest in medicinal chemistry for its potential as a multi-target enzyme inhibitor. The 1,2,4-triazole core is a privileged scaffold in drug discovery, known for its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets, while the exocyclic thiol group is a key pharmacophore for potent enzyme inhibition . This compound is primarily valued for its potential in enzyme inhibition studies . Research on analogous structures has demonstrated that the 1,2,4-triazole-3-thione moiety can confer potent activity against enzymes such as 15-lipoxygenase (15-LOX) , a key enzyme in the inflammatory cascade , and tyrosinase , a copper-containing enzyme central to melanin production . The mechanism of action often involves the thiol (-SH) group of the triazole ring coordinating with active site metal ions (such as iron in LOX or copper in tyrosinase) and forming hydrogen bonds with key amino acid residues, leading to effective enzyme suppression . Furthermore, compounds within this class frequently exhibit promising antioxidant properties, scavenging free radicals and reducing oxidative stress, which adds another dimension to their research utility . Please note: Sigma-Aldrich provides this product as part of a collection of rare chemicals for early discovery research and does not collect analytical data for it. The buyer assumes responsibility to confirm product identity and/or purity. All sales are final. This product is provided AS-IS with no representation or warranty whatsoever, including any warranty of merchantability or fitness for a particular purpose. For Research Use Only. Not for human or veterinary or diagnostic use.

Properties

Molecular Formula

C17H14N4O3S

Molecular Weight

354.4 g/mol

IUPAC Name

4-[(E)-[3-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoic acid

InChI

InChI=1S/C17H14N4O3S/c1-24-14-8-6-12(7-9-14)15-19-20-17(25)21(15)18-10-11-2-4-13(5-3-11)16(22)23/h2-10H,1H3,(H,20,25)(H,22,23)/b18-10+

InChI Key

VITSTBJSRAANKA-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazide with 4-Methoxybenzoyl Chloride

This method adapts protocols from analogous triazole syntheses.

  • Reaction : 4-Methoxybenzoyl chloride reacts with thiosemicarbazide in ethanol under reflux (24–48 hours).

  • Mechanism : Nucleophilic acyl substitution forms a thiosemicarbazone intermediate, followed by cyclization under acidic conditions (HCl) to yield 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol.

  • Conditions :

    • Solvent: Ethanol (anhydrous)

    • Catalyst: Concentrated HCl (2–3 drops)

    • Temperature: 80°C

    • Yield: 72–85%

Characterization Data :

  • Melting Point : 210–213°C

  • IR (KBr, cm⁻¹) : 2560 (S–H stretch), 1605 (C=N), 1250 (C–O–C)

  • ¹H NMR (DMSO-d₆, 200 MHz) : δ 13.2 (s, 1H, SH), 8.1 (d, J = 8.6 Hz, 2H, Ar–H), 6.9 (d, J = 8.6 Hz, 2H, Ar–H), 3.8 (s, 3H, OCH₃)

Alternative Route: Hydrazide Cyclization

Adapted from lipoxygenase inhibitor syntheses:

  • Step 1 : 4-Methoxybenzoic acid is converted to its hydrazide via reaction with hydrazine hydrate.

  • Step 2 : The hydrazide reacts with carbon disulfide (CS₂) in alkaline medium (KOH) to form a dithiocarbazate.

  • Step 3 : Cyclization in HCl/ethanol yields the triazole-thiol.

Advantages : Higher purity (>95%) and scalability for industrial production.

Schiff Base Formation: Condensation with 4-Formylbenzoic Acid

The iminomethyl bridge is introduced via Schiff base condensation between the triazole-thiol and 4-formylbenzoic acid.

Reaction Protocol

  • Reagents :

    • 5-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol (1 equiv)

    • 4-Formylbenzoic acid (1.1 equiv)

  • Conditions :

    • Solvent: Methanol or ethanol

    • Catalyst: Glacial acetic acid (2–3 drops)

    • Temperature: Reflux (6–8 hours)

    • Yield: 68–78%

Mechanism : Acid-catalyzed nucleophilic addition of the triazole’s amine to the aldehyde, followed by dehydration to form the E-configuration imine.

Optimization Strategies

  • Solvent Choice : Ethanol improves solubility of aromatic intermediates compared to methanol.

  • Catalyst : Acetic acid avoids side reactions (e.g., esterification) seen with stronger acids like HCl.

  • Stoichiometry : Excess aldehyde (1.1 equiv) ensures complete conversion of the triazole-thiol.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • IR (KBr, cm⁻¹) :

    • 1680 (C=O, benzoic acid)

    • 1600 (C=N, imine)

    • 1255 (C–O–C, methoxy)

  • ¹H NMR (DMSO-d₆, 400 MHz) :

    • δ 13.1 (s, 1H, SH)

    • 8.4 (s, 1H, CH=N)

    • 8.1–7.9 (m, 4H, Ar–H from benzoic acid)

    • 7.3–6.9 (m, 4H, Ar–H from methoxyphenyl)

    • 3.8 (s, 3H, OCH₃)

  • LC-MS (ESI+) : m/z 355.1 [M+H]⁺ (calc. 354.4)

Purity and Yield Comparison

MethodYield (%)Purity (%)Source
Cyclocondensation72–8590–95
Hydrazide Cyclization80–8895–98
Schiff Base Condensation68–7892–95

Challenges and Mitigation Strategies

Thiol Oxidation

The mercapto group (-SH) is prone to oxidation, forming disulfide dimers.

  • Solution : Conduct reactions under nitrogen atmosphere and add antioxidants (e.g., BHT).

Imine Configuration Control

Schiff base formation may yield E/Z isomers.

  • Solution : Use protic solvents (e.g., ethanol) and catalytic acid to favor the E-isomer.

Industrial-Scale Considerations

Cost-Effective Reagents

  • 4-Formylbenzoic Acid : Synthesized via oxidation of 4-methylbenzoic acid using MnO₂.

  • Thiosemicarbazide : Commercially available but can be prepared from thiourea and hydrazine.

Waste Management

  • Byproducts : HCl and CS₂ require neutralization (NaHCO₃) and adsorption (activated charcoal), respectively .

Chemical Reactions Analysis

Types of Reactions

4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while reduction of the nitro group can yield amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit substantial antimicrobial properties. The compound has been investigated for its effectiveness against various pathogens. A study highlighted the synthesis of related triazole compounds that demonstrated significant antibacterial and antifungal activities, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Potential

Recent studies have shown that triazole derivatives can inhibit cancer cell proliferation. For instance, a derivative similar to 4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid was tested against several cancer cell lines (HT-29, A549, and MDA-MB-231), revealing promising results in reducing cell viability and inducing apoptosis . The compound's ability to target multiple pathways in cancer cells positions it as a candidate for further anticancer drug development.

Anti-inflammatory Properties

Triazole compounds are also recognized for their anti-inflammatory effects. The synthesis of various triazole derivatives has been linked to reduced inflammation in preclinical models. This characteristic could make this compound useful in treating inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound involves several steps:

  • Formation of the Triazole Ring : The initial step typically involves the reaction of appropriate thiocarbonyl compounds with hydrazines or hydrazones to form the triazole structure.
  • Substitution Reactions : Subsequent reactions may involve substituting various groups on the triazole ring to enhance biological activity.
  • Characterization : The synthesized compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Case Study 1: Antimicrobial Efficacy

In a comparative study, several triazole derivatives were tested against common bacterial strains. The results indicated that compounds similar to this compound exhibited lower minimum inhibitory concentrations (MICs) compared to standard antibiotics .

Case Study 2: Anticancer Activity

A detailed investigation into the anticancer properties of triazole derivatives showed that specific modifications to the structure significantly enhanced their efficacy against breast and lung cancer cell lines. The study concluded that incorporating the mercapto group into the triazole framework could be crucial for increasing cytotoxicity .

Mechanism of Action

The mechanism of action of 4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid involves its interaction with specific molecular targets. In medicinal applications, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The triazole ring and the methoxyphenyl group play crucial roles in binding to the active sites of enzymes, thereby inhibiting their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Ring

Trifluoromethylphenyl Derivative
  • Compound: (E)-2-(((3-Mercapto-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)benzoic acid (CP 57)
  • Key Differences : The 4-trifluoromethylphenyl group introduces strong electron-withdrawing effects, increasing lipophilicity (logP) compared to the methoxy group.
  • Activity : Enhanced inhibition of bacterial growth due to improved membrane penetration. NMR data (δ 130.5 ppm, q, ²JF = 33 Hz) confirm the CF₃ group’s electronic effects .
Chlorophenyl and Fluorophenyl Derivatives
  • Compounds: Methyl 4-((E)-{[3-(2-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate Methyl 4-((E)-{[3-(2-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate
  • Key Differences : Halogen substituents (Cl, F) enhance metabolic stability and hydrophobic interactions. The methyl ester derivatives exhibit higher logP values than the free acid form, favoring blood-brain barrier penetration.
  • Toxicity : Fluorophenyl analogs show low acute toxicity (Class IV, Sidorov’s classification) in rats, suggesting favorable safety profiles .
Trimethoxyphenyl Derivative
  • Compound: (E)-2-(((3-Mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

Modifications to the Benzoic Acid Group

Methyl Ester Derivatives
  • Compounds: Methyl 4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate Methyl 4-((E)-{[3-(2-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate
  • Key Differences : Esterification reduces polarity, improving cell permeability. However, ester prodrugs require in vivo hydrolysis to the active carboxylic acid form. LC-MS data confirm stability under physiological conditions .
Salt Formation
  • Compounds: Salts of 2-(((3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)imino)methyl)benzoic acid
  • Key Differences : Sodium or potassium salts enhance aqueous solubility (e.g., 43% yield in EtOH/H₂O crystallization). Pharmacological studies suggest improved bioavailability for antioxidant and antimicrobial applications .

Metal Complexes and Nanoparticles

  • Compounds: Ag(I), Ni(II), and Pd(II) complexes with triazole-Schiff base ligands (e.g., 4-(((3-mercapto-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol)
  • Key Differences: Metal coordination amplifies bioactivity. Pd(II) complexes show IC₅₀ values <10 µM against MCF-7 breast cancer cells via tubulin inhibition and apoptosis induction. AFM and SEM reveal nanoparticle sizes <100 nm, enhancing cellular uptake .

Structural and Pharmacological Data Table

Compound Substituents Biological Activity Key Data Reference
4-((E)-{[3-Mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid 4-OCH₃, -COOH Antimicrobial, Anticancer ¹H-NMR: δ 8.07–8.11 (m, aromatic), ESI-MS [M-H]⁻: m/z 391.4
CP 57 (Trifluoromethylphenyl analog) 4-CF₃, -COOH Bacterial Growth Inhibition ¹³C-NMR: δ 130.5 (q, ²JF = 33 Hz), IC₅₀: 5.2 µM (E. coli)
Methyl 4-((E)-{[3-(2-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate 2-F, COOCH₃ Low Toxicity, CNS Penetration LD₅₀: >2000 mg/kg (rats), logP: 3.8
Pd(II) Complex with Naphthalenylmethyl Triazole Ligand Pd(II), -OCH₃ Anticancer (MCF-7) IC₅₀: 8.7 µM, SEM Size: 70 nm

Biological Activity

The compound 4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid , a derivative of 1,2,4-triazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17H16N4O3S
  • Molecular Weight : 356.4 g/mol
  • IUPAC Name : 4-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Hydrazinecarbothioamide : Starting from 4-methoxyaniline.
  • Acylation : The hydrazine derivative is acylated to yield a benzoyl derivative.
  • Cyclization : This step produces the triazole ring through cyclization with carbon disulfide.

The synthetic route highlights the compound's structural complexity and the chemical transformations involved in its creation.

Antimicrobial Properties

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial activity. The target compound shows effectiveness against various bacterial and fungal strains:

  • Antibacterial Activity : Compounds similar to this have been tested against Gram-positive and Gram-negative bacteria. For instance, derivatives have shown minimum inhibitory concentrations (MICs) that suggest potent antibacterial properties against pathogens like Escherichia coli and Staphylococcus aureus .

Antioxidant Activity

The antioxidant potential of triazole derivatives is notable. The compound's mercapto group contributes to its ability to scavenge free radicals, which is essential in preventing oxidative stress-related diseases. In studies comparing antioxidant activities using assays like DPPH and ABTS, triazole derivatives demonstrated IC50 values comparable to established antioxidants .

Enzyme Inhibition

The compound has been studied for its enzyme inhibition capabilities:

  • Acetylcholinesterase Inhibition : Certain triazole derivatives have shown promise in inhibiting acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases such as Alzheimer's .

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. Studies have indicated that triazole derivatives can inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation . For example:

  • Cell Line Studies : Compounds derived from similar structures have shown significant cytotoxicity against cancer cell lines with IC50 values indicating effective growth inhibition .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Binding : The compound binds to active sites of target enzymes, inhibiting their function.
  • Oxidative Stress Modulation : By scavenging reactive oxygen species (ROS), it reduces oxidative stress and associated cellular damage.
  • Signal Transduction Interference : It may disrupt signaling pathways critical for cancer cell survival and proliferation.

Case Studies and Research Findings

Recent studies have demonstrated the biological efficacy of similar triazole compounds:

  • A study reported that a related triazole derivative exhibited an IC50 value of 0.397 μM in antioxidant assays, indicating strong free radical scavenging ability .
  • Another investigation highlighted the broad-spectrum antimicrobial activity of triazole derivatives with specific focus on their action against Candida albicans and various bacterial strains .

Q & A

Q. What synthetic routes are commonly employed to synthesize 4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid and its derivatives?

The synthesis typically involves reacting the triazole precursor with amines (e.g., methylamine, piperidine) or hydroxides (e.g., NaOH, KOH) in alcohol/water solutions. For example, salts are formed by dissolving the parent acid in water or methanol, adding stoichiometric equivalents of base/amine, and recrystallizing the product from solvents like n-butanol . The 4-methoxyphenyl group is introduced via substitution reactions on the triazole ring, often using nucleophilic aromatic substitution or condensation methods .

Q. How is the chemical structure of this compound confirmed experimentally?

Structural confirmation relies on:

  • ¹H NMR spectroscopy to identify protons in the triazole ring, methoxyphenyl, and benzoic acid moieties.
  • LC-MS to verify molecular ion peaks and fragmentation patterns.
  • Elemental analysis (C, H, N, S) to validate purity and stoichiometry . Example data from analogous compounds:
TechniqueKey ObservationsReference
¹H NMR (DMSO-d₆)δ 8.2 ppm (imine CH=N), δ 3.8 ppm (OCH₃)
LC-MS[M+H]⁺ at m/z 368.41 (C₁₈H₁₆N₄O₃S)

Q. What pharmacological activities are predicted for this compound based on structural analogs?

Similar 1,2,4-triazole derivatives exhibit antimicrobial , antioxidant , and hepatic-protective activities. The 4-methoxyphenyl group enhances lipophilicity, potentially improving membrane permeability, while the benzoic acid moiety may enable hydrogen bonding with biological targets like enzymes or receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Key variables include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature : Reflux (70–80°C) accelerates imine formation but may require inert atmospheres to prevent oxidation of the mercapto (-SH) group .
  • Catalysts : Acetic acid (5 drops) catalyzes Schiff base formation in ethanol . Contradictions in yield (e.g., 60–90% in similar syntheses) may arise from competing side reactions, such as thiol oxidation or incomplete cyclization .

Q. What strategies resolve conflicting bioactivity data in triazole-based compounds?

Discrepancies in reported activities (e.g., antimicrobial potency) may stem from:

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) vs. electron-donating groups (e.g., -OCH₃) alter electronic density on the triazole ring, impacting target binding .
  • Assay conditions : Variations in microbial strains, cell lines, or solvent systems (DMSO vs. aqueous buffers) affect compound solubility and bioavailability .

Q. What challenges arise in elucidating the mechanism of action for this compound?

Key hurdles include:

  • Target identification : Computational docking studies are needed to predict interactions with enzymes (e.g., cytochrome P450) or receptors (e.g., G-protein-coupled receptors) .
  • Dynamic binding : The E-configuration of the imine group may influence stereoselective interactions, requiring crystallography or molecular dynamics simulations .

Data Contradiction Analysis

Q. Why do elemental analysis results sometimes deviate from theoretical values?

Deviations >0.3% for C/H/N suggest impurities or incomplete drying. For example, hygroscopic salts (e.g., sodium/potassium derivatives) may retain water, skewing H% values. Recrystallization from anhydrous methanol or vacuum drying mitigates this .

Methodological Recommendations

Q. How should researchers design experiments to evaluate bioactivity?

  • In vitro : Use standardized assays (e.g., broth microdilution for antimicrobial activity) with controls for solvent cytotoxicity .
  • In silico : Perform QSAR modeling to correlate substituents (e.g., -OCH₃ position) with activity .

Tables for Key Data

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventMethanol/water (1:1)↑ Solubility
Temperature70°C (reflux)↑ Reaction rate
CatalystAcetic acid (5 drops)↑ Imine formation

Q. Table 2: Pharmacological Activity Trends in Analogous Compounds

SubstituentBioactivity (IC₅₀, μM)Reference
4-OCH₃ (triazole)Antimicrobial: 12.5
4-Cl (triazole)Antioxidant: 8.2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.